![molecular formula C24H22N2O3 B2730168 N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-ethylbenzamide CAS No. 1209573-45-4](/img/structure/B2730168.png)
N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-ethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-ethylbenzamide is a useful research compound. Its molecular formula is C24H22N2O3 and its molecular weight is 386.451. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Serotonin-3 (5-HT3) Receptor Antagonists
Studies have explored compounds structurally related to N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-ethylbenzamide as potent serotonin-3 (5-HT3) receptor antagonists. For instance, derivatives of 4-amino-5-chloro-2-ethoxybenzamides have been identified to show significant 5-HT3 receptor antagonistic activity. These findings indicate potential applications in treating conditions influenced by serotonin, such as nausea and vomiting associated with chemotherapy and post-operative states (Harada et al., 1995).
Catalytic Enantioselective Reactions
Research has also focused on catalytic enantioselective aza-Reformatsky reactions involving cyclic dibenzo[b,f][1,4]oxazepines. These reactions are crucial for synthesizing chiral β-amino esters, demonstrating the compound's role in facilitating the production of stereochemically complex molecules with high yields and enantioselectivities. This area of research could have implications for drug synthesis and the development of new pharmaceuticals (Munck et al., 2017).
Antiallergic Agents
Another line of research has led to the synthesis of dibenz[b,e]oxepin derivatives, showing potent oral antiallergic activities. These compounds, structurally related to this compound, have been tested for their inhibitory effects on specific allergic reactions in animal models, suggesting their potential as antiallergic medications (Ohshima et al., 1992).
Enantioselective Alkylation
The compound has been involved in studies on enantioselective alkylation processes, particularly with dibenzo[b,f][1,4]oxazepines. Such research emphasizes its utility in producing chiral molecules, which is a critical aspect of drug development and synthetic organic chemistry (Munck et al., 2017).
Ocular Tissue Distribution
Distribution studies have investigated the presence of substituted dibenzoxazepines in various tissues of dogs, including the brain, liver, lungs, and ocular tissues. These studies provide insights into the pharmacokinetics and tissue distribution of such compounds, which is essential for developing therapeutics targeting specific tissues or organs (Dreyfuss et al., 1973).
Propiedades
IUPAC Name |
N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-4-ethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3/c1-4-16-6-8-17(9-7-16)23(27)25-18-10-12-21-19(14-18)24(28)26(3)20-13-15(2)5-11-22(20)29-21/h5-14H,4H2,1-3H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATMUAGHVLLPARR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)C)N(C3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.